Iproniazid-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
183.24 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-N'-propan-2-ylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-7,11H,1-2H3,(H,12,13)/i3D,4D,5D,6D |
InChI Key |
NYMGNSNKLVNMIA-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)NNC(C)C)[2H])[2H])[2H] |
Canonical SMILES |
CC(C)NNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Iproniazid Analogs
Strategies for Site-Specific Deuterium (B1214612) Incorporation
Achieving site-specific deuteration is crucial for targeting metabolic hotspots within a molecule. Various strategies have been developed to introduce deuterium with high regioselectivity and isotopic enrichment.
Hydrogen-Deuterium (H-D) exchange is a fundamental process for replacing protons with deuterons. wikipedia.org These reactions can be facilitated under various conditions, often employing catalysts to activate specific C-H bonds.
Late-stage direct hydrogen isotope exchange (HIE) is an efficient method that avoids the need for complex multi-step synthesis involving isotopically enriched starting materials. x-chemrx.com This approach is cost-effective due to the availability of deuterium sources like heavy water (D₂O). x-chemrx.com Metal-catalyzed H-D exchange reactions are common, utilizing transition metals such as palladium or platinum to facilitate the exchange at elevated temperatures. nih.gov For instance, a palladium-on-carbon (Pd/C) catalyst in the presence of D₂O can be used to deuterate specific positions on aromatic and heterocyclic rings. nih.gov While a specific protocol for Iproniazid (B1672159) is not detailed in readily available literature, this method represents a viable strategy for deuterating the pyridine (B92270) ring of the Iproniazid scaffold. Another modern, metal-free approach involves photoexcitation in a deuterated solvent, which exploits the enhanced basicity of excited-state aromatics to achieve selective deuteration at positions that are typically inaccessible through traditional methods. nih.gov
A "bottom-up" synthetic approach involves the use of deuterated building blocks that are incorporated into the final molecule through established chemical reactions. This method offers excellent control over the position and number of deuterium atoms. An analysis of deuterated drugs reveals that many synthetic processes rely on commercially available, simple deuterated precursors. nih.gov
The synthesis of Iproniazid typically starts from isonicotinic acid or its derivatives, which are reacted with hydrazine (B178648) to form isoniazid (B1672263), followed by alkylation with an isopropyl group. wikipedia.org To synthesize a deuterated analog like Iproniazid-d4 (B1161374), one could employ deuterated versions of these precursors. For example, using a deuterated isopropyl source (e.g., 2-bromopropane-d7) to alkylate isoniazid would place the deuterium atoms on the isopropyl moiety. Alternatively, starting with a deuterated pyridine ring precursor would introduce deuterium onto the core heterocyclic structure. The use of deuterated aldehydes and isonitriles in multicomponent reactions has also been demonstrated as a versatile strategy for creating diverse deuterated products. researchgate.netnih.gov
Chemo-enzymatic synthesis combines the selectivity of biological catalysts with the versatility of chemical reactions. Enzymes can offer unparalleled regio- and stereoselectivity in deuteration reactions under mild conditions. nih.gov For instance, enzyme-driven systems can be used for the generation and recycling of deuterated cofactors like [4-²H]-NADH, which can then be used in reductive deuteration of various substrates. nih.gov This approach could theoretically be applied to a precursor of Iproniazid to achieve highly specific deuterium incorporation.
Catalytic deuteration encompasses a broad range of techniques. Homogeneous and heterogeneous metal catalysts are pivotal for activating C-H bonds for H-D exchange. nih.gov Inspired by methodologies used for other nitrogen-containing heterocycles, a system using a palladium catalyst with D₂O and potentially a catalytic amount of D₂ gas could be employed for Iproniazid. x-chemrx.com Organophotocatalysis has also emerged as a powerful tool, using light and an organic photocatalyst to promote H/D exchange with D₂O at metabolically labile sites, such as the α-carbons adjacent to nitrogen atoms. nih.gov
Flow chemistry offers significant advantages over traditional batch synthesis for isotopic labeling, including precise control over reaction parameters, improved safety, enhanced mixing, and increased efficiency. x-chemrx.comansto.gov.au These systems are particularly well-suited for handling high-pressure and high-temperature reactions often required for deuteration. ansto.gov.au
In a typical flow setup for deuteration, the substrate is passed through a heated reactor containing a heterogeneous catalyst (e.g., Pd/C) in the presence of a deuterium source like D₂O. x-chemrx.com This continuous process allows for streamlined processing and can be scaled for larger production capacities. ansto.gov.au Flow chemistry can also improve selectivity and minimize the decomposition of sensitive functional groups by allowing for precise control over reaction time and temperature. ansto.gov.au Recently, novel flow systems have been developed that operate at ambient pressure and room temperature, utilizing electrochemical methods with proton-conducting membranes to synthesize deuterium-labeled compounds, which reduces waste and improves safety. bionauts.jp
Table 1: Comparison of Synthetic Strategies for Deuteration
| Methodology | Deuterium Source | Key Features | Advantages | Challenges |
|---|---|---|---|---|
| Hydrogen-Deuterium Exchange | D₂O, D₂ gas | Late-stage functionalization; often requires catalyst (e.g., Pd/C) and heat. x-chemrx.comnih.gov | Atom-economical; avoids multi-step synthesis. x-chemrx.com | Can lack regioselectivity; potential for scrambling; harsh conditions. ansto.gov.au |
| Deuterated Precursors | Labeled starting materials (e.g., CD₃I, deuterated aldehydes) | "Bottom-up" approach incorporating labeled fragments. nih.gov | High regioselectivity and isotopic purity. nih.gov | Requires synthesis or purchase of expensive labeled precursors. |
| Chemo-Enzymatic Synthesis | D₂O | Uses enzymes for highly selective transformations. nih.gov | Exceptional selectivity (regio-, stereo-); mild reaction conditions. nih.gov | Enzyme availability and stability can be limiting. |
| Flow Chemistry | D₂O, D₂ gas | Continuous processing in a microreactor system. nih.gov | Enhanced safety, control, efficiency, and scalability. x-chemrx.comansto.gov.au | Requires specialized equipment; potential for catalyst clogging. |
Isotopic Purity and Regioselectivity Characterization
Following synthesis, it is imperative to confirm the successful incorporation of deuterium and to determine the isotopic purity and exact location of the labels.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for characterizing deuterated compounds. nih.gov Both proton (¹H) and deuterium (²H) NMR are employed to provide a comprehensive analysis of the molecule's isotopic composition.
In ¹H NMR spectroscopy, the site-specific incorporation of deuterium results in the disappearance or reduction in the integration of the corresponding proton signal. nih.gov This allows for a straightforward confirmation of the deuteration site. The percentage of deuterium incorporation at a specific position can be accurately quantified by comparing the integration of the residual proton signal to that of a non-deuterated internal standard or a signal from a non-deuterated portion of the molecule itself.
Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei. A signal in the ²H NMR spectrum confirms the presence of deuterium, and its chemical shift, which is nearly identical to the corresponding proton chemical shift, verifies its specific location within the molecule. This technique is particularly useful for highly enriched compounds where the residual proton signals in ¹H NMR may be too weak to analyze accurately. Advanced techniques, such as two-dimensional ²H-¹H correlation spectroscopy, can further elucidate through-space interactions and local structures in partially deuterated compounds. chemrxiv.org
Mass Spectrometry (MS) for Isotopic Labeling Verification
Mass spectrometry (MS) is an indispensable analytical technique for the verification of isotopic labeling in synthetic molecules like this compound. This method allows for the precise determination of the molecular weight of the deuterated compound and provides confirmation of the successful incorporation of deuterium atoms.
The primary evidence for successful deuteration is a shift in the molecular weight of the compound corresponding to the number of deuterium atoms incorporated. For Iproniazid, the monoisotopic mass is approximately 179.106 g/mol . For this compound, with four hydrogen atoms replaced by deuterium, the expected molecular weight would increase by approximately 4.025 g/mol (the mass difference between four deuterium and four hydrogen atoms). High-resolution mass spectrometry can detect this mass shift with high accuracy, confirming the degree of deuteration.
Furthermore, tandem mass spectrometry (MS/MS) can provide information about the location of the deuterium labels within the molecule. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce which parts of the molecule carry the isotopic labels.
For instance, in the mass spectrum of unlabeled Iproniazid, characteristic fragment ions would be observed. A key fragmentation pathway would likely involve the cleavage of the bond between the isopropyl group and the hydrazine nitrogen, as well as cleavage of the amide bond. In the MS/MS spectrum of this compound, the fragment ions containing the deuterated isopropyl group would exhibit a corresponding mass shift, while fragments without this moiety would retain the mass of the unlabeled fragments. This differential fragmentation pattern provides conclusive evidence for the specific location of the deuterium atoms.
The following table illustrates the expected mass-to-charge ratio (m/z) for the parent ion and a key fragment ion for both Iproniazid and this compound.
| Compound | Parent Ion (M+H)+ m/z | Key Fragment Ion (Isopropyl group loss) m/z |
| Iproniazid | ~180.114 | ~137.056 |
| This compound | ~184.139 | ~137.056 |
| Iproniazid-d6 | ~186.151 | ~137.056 |
The m/z values are theoretical and may vary slightly depending on the instrument and ionization method used.
The observation of the parent ion at the expected higher m/z value and the retention of the lower m/z for fragments not containing the deuterated moiety would confirm the successful and site-specific synthesis of the deuterated Iproniazid analog.
Preclinical Pharmacokinetic and Metabolic Characterization of Iproniazid D4
In Vitro Metabolic Stability and Biotransformation Studies
Assessment in Hepatic Microsomal and Hepatocyte Systems
No data is available on the metabolic stability of Iproniazid-d4 (B1161374) when incubated with liver microsomes or hepatocytes from any species. Such studies would be essential to determine its intrinsic clearance and half-life in these in vitro systems.
Influence of Deuteration on Enzyme-Mediated Clearance Pathways
While it can be hypothesized that deuteration at a metabolically active site of Iproniazid (B1672159) could slow down its CYP-mediated oxidation, no experimental data for this compound exists to confirm this or to quantify the extent of this effect.
Identification and Profiling of this compound Metabolites
There are no published studies that have identified or profiled the metabolites formed from this compound. It is unknown if deuteration would alter the primary metabolic pathways of hydrolysis and oxidation or lead to the formation of novel metabolites.
In Vivo Pharmacokinetic Disposition in Animal Models
Absorption and Tissue Distribution Analysis
Information regarding the absorption characteristics (e.g., bioavailability) and the extent and pattern of tissue distribution of this compound in any animal model is not available in the scientific literature.
Comparative Metabolic Fate with Non-deuterated Iproniazid
A direct comparative study of the metabolic fate of this compound and non-deuterated Iproniazid has not been reported. Such a study would be necessary to understand how deuteration quantitatively and qualitatively impacts the metabolic profile in vivo.
Role of Deuteration in Modulating Drug-Metabolizing Enzyme Interactions
The metabolism of iproniazid is heavily dependent on the action of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) system. nih.govutmb.edu Iproniazid is converted to its active metabolite, isopropylhydrazine, which is then further metabolized by microsomal CYP450 enzymes. wikipedia.org This metabolic activation is also linked to the hepatotoxicity of the drug, as it leads to the formation of a reactive isopropyl radical. wikipedia.org
Studies have shown that inducers of CYP enzymes, such as phenobarbital, can increase the necrosis caused by iproniazid, while inhibitors of these enzymes can prevent it. nih.gov This highlights the critical role of CYP enzymes in the biotransformation of iproniazid. Iproniazid and its metabolites have also been shown to act as inhibitors of various CYP isoforms. nih.gov
Hypothetical Modulation by Deuteration in this compound:
The introduction of deuterium (B1214612) into the iproniazid structure to create this compound would be expected to modulate its interaction with drug-metabolizing enzymes in several ways:
Kinetic Isotope Effect: The replacement of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). Many enzymatic reactions, particularly those catalyzed by CYP enzymes, involve the cleavage of a C-H bond as a rate-determining step. The greater energy required to break the C-D bond can significantly slow down the rate of metabolism.
Reduced Rate of Metabolic Activation: If the deuterium atoms in this compound are located on the isopropyl group, the rate of oxidation by CYP450 enzymes to form the isopropyl radical would likely be reduced. wikipedia.org This could potentially lead to a decrease in the formation of the toxic metabolite responsible for hepatotoxicity.
Altered Enzyme Inhibition Profile: As deuteration can alter the metabolic profile of a drug, the concentrations and types of metabolites available to interact with and potentially inhibit CYP enzymes could be different. This might alter the drug-drug interaction potential of this compound compared to iproniazid.
The following table summarizes the key drug-metabolizing enzymes involved in the metabolism of the parent compound, iproniazid, and the hypothetical impact of deuteration in this compound.
| Enzyme Family | Specific Enzyme(s) | Role in Iproniazid Metabolism | Hypothetical Impact of Deuteration on this compound Interaction |
| Cytochrome P450 | CYP Isoforms (e.g., CYP2C9, CYP2D6) nih.gov | Catalyze the oxidation of the isopropylhydrazine metabolite. wikipedia.orgnih.govutmb.edu | Slower substrate metabolism due to the kinetic isotope effect, potentially leading to reduced formation of reactive metabolites. |
| Amidase/Esterase | Not specified | Hydrolysis of iproniazid to isopropylhydrazine and isonicotinic acid. wikipedia.org | Deuteration is less likely to have a direct, significant impact on this hydrolytic step unless it sterically hinders enzyme binding. |
Mechanistic Investigations of Deuterium Isotope Effects in Iproniazid D4
Primary and Secondary Kinetic Isotope Effect (KIE) Determination
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage, but the vibrational environment of the atom changes between the reactant and the transition state. princeton.edu
Several experimental methods are employed to measure KIEs in enzymatic reactions. These techniques are designed to precisely determine the reaction rates for both the non-deuterated (protio) and deuterated substrates. nih.gov
Direct Comparison of Independent Rates: In this method, the reaction rates of the deuterated and non-deuterated substrates are measured in separate experiments under identical conditions. wikipedia.org The ratio of these rates gives the KIE. While straightforward, this approach requires high precision in reproducing experimental conditions to ensure accuracy. wikipedia.org
Competition Experiments: A more precise method involves incubating the enzyme with a mixture of the deuterated and non-deuterated substrates. The relative amounts of the resulting products are then measured over time. This internal competition minimizes errors arising from variations in experimental conditions. nih.gov
Spectroscopic and Chromatographic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for KIE measurements. nih.gov They allow for the accurate quantification of isotopically labeled reactants and products. For instance, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify metabolites, as demonstrated in studies of analogous compounds. nih.gov
In the case of hydrazine-based MAO inhibitors like iproniazid (B1672159), the enzymatic reaction often leads to the formation of a metabolite. For the analogous compound phenelzine (B1198762), its metabolism by MAO to phenylacetaldehyde (B1677652) was monitored using HPLC. nih.gov A similar approach could be envisioned for Iproniazid-d4 (B1161374), where the formation of the corresponding deuterated metabolite would be quantified.
Computational methods provide a theoretical framework to understand and predict KIEs, offering insights into transition state structures and reaction pathways that are often difficult to observe experimentally.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach is particularly suited for studying enzymatic reactions. The reactive center, where bond breaking and formation occur, is treated with high-level quantum mechanics, while the surrounding protein and solvent environment are modeled using more computationally efficient molecular mechanics. nih.govspringernature.com This allows for the calculation of the potential energy surfaces for the reactions of both the light and heavy isotopologues.
Empirical Valence Bond (EVB): The EVB method is another powerful computational tool used to simulate enzymatic reactions and calculate free energy barriers. researchgate.net By modeling the reaction pathway, it can be used to predict the rate-limiting step and the magnitude of the KIE. Computational studies on MAO B inhibition by other inhibitors have successfully used EVB to identify hydride abstraction as the rate-limiting step. researchgate.net
For this compound, computational modeling could be used to simulate its interaction with the active site of MAO-A and MAO-B. By calculating the free energy profiles for the C-D bond cleavage versus the C-H bond cleavage in the non-deuterated iproniazid, a theoretical KIE could be determined. This would provide valuable information on the transition state geometry and the contribution of quantum effects like tunneling.
Enzyme Kinetic Studies with Monoamine Oxidase (MAO) Isozymes
Iproniazid is a non-selective, irreversible inhibitor of both MAO-A and MAO-B. psychscenehub.com The interaction involves the enzymatic oxidation of the hydrazine (B178648) moiety, which is a critical step in the inhibition mechanism. psychscenehub.comnih.gov
Deuteration of a substrate at a position where a C-H bond is cleaved in the rate-determining step is expected to slow down the reaction rate. This is due to the lower zero-point energy of a C-D bond compared to a C-H bond, which results in a higher activation energy for bond cleavage. princeton.edu
Table 1: Kinetic Isotope Effect on the Metabolism of Phenelzine by MAO Data from a study on the analogous compound phenelzine.
| Compound | Rate of Metabolism (Relative) | Primary KIE (VH/VD) |
| Phenelzine | 1.0 | 3.1 |
| 1,1-dideuterated phenelzine | 0.32 |
This interactive table is based on data for the analogous compound phenelzine, as direct data for this compound is not available in the cited literature.
The observed primary KIE of 3.1 strongly indicates that the cleavage of the C-H bond at the α-carbon of the ethyl group is a rate-limiting step in the enzymatic processing of phenelzine. nih.gov It is highly probable that a similar effect would be observed for this compound, where deuteration is at the analogous position in the isopropyl group.
Interestingly, while the metabolic rate was decreased, the irreversible inhibition of MAO by deuterated phenelzine was potentiated. nih.gov This suggests that a slower metabolic breakdown could lead to an accumulation of a reactive intermediate that is responsible for the irreversible inactivation of the enzyme. nih.gov
The magnitude of the primary KIE is a key indicator of the rate-limiting step in a reaction mechanism. A significant KIE, typically greater than 2 for deuterium (B1214612) substitution, points to the C-H bond cleavage being the slowest step in the catalytic cycle. princeton.edu
The mechanism of MAO-catalyzed oxidation of amines is thought to proceed via a hydride transfer from the substrate to the FAD cofactor. researchgate.netki.si For hydrazine inhibitors like iproniazid and phenelzine, the initial oxidation is a crucial step that leads to the formation of a reactive species that subsequently inactivates the enzyme. nih.govnih.gov
The finding of a substantial primary KIE for deuterated phenelzine supports a mechanism where the abstraction of a hydrogen (or deuterium) from the carbon adjacent to the hydrazine nitrogen is the rate-limiting step. nih.gov This is consistent with computational studies on other MAO inhibitors that also point to hydride abstraction as the rate-limiting step. researchgate.net By analogy, similar studies with this compound would be expected to reveal a significant KIE, confirming that the C-D bond cleavage in its isopropyl moiety is central to the rate of its enzymatic processing and subsequent inhibition of MAO.
Isotopic Perturbation of Equilibrium Studies
The isotopic perturbation of equilibrium is an experimental technique used to investigate the kinetics and mechanism of reversible enzymatic reactions. squarespace.comnih.gov The method involves introducing an isotopically labeled substrate into a reaction mixture that is already at chemical equilibrium. If the isotopic substitution affects the rate of a step in the reaction, a temporary disturbance or "perturbation" of the equilibrium will be observed as the system moves towards a new isotopic equilibrium. squarespace.com
This technique is particularly useful for identifying rate-limiting steps and for distinguishing between different kinetic mechanisms (e.g., ordered vs. random substrate binding). nih.gov For a reaction to be suitable for this method, it must be reversible, and the isotopic substitution must result in a kinetic isotope effect on one of the reaction steps. squarespace.com
While there are no specific reports of isotopic perturbation of equilibrium studies with this compound, the principle could be applied if the initial interaction of iproniazid with MAO is reversible before the irreversible inactivation occurs. Studies on other hydrazine inhibitors have suggested an initial reversible binding phase. nih.gov If this is the case for iproniazid, introducing this compound into an equilibrium mixture of MAO, iproniazid, and its initial oxidation product could, in theory, cause a transient shift in the concentrations of the species involved, providing further details on the kinetics of the reversible steps.
Stereochemical and Conformational Effects of Deuterium Substitution on Molecular Interactions
The substitution of hydrogen with its heavier isotope, deuterium, in the iproniazid molecule to form this compound, introduces subtle yet significant alterations to its stereochemical and conformational properties. These changes, stemming from the fundamental differences in the physical properties of deuterium and protium (B1232500), can influence the way this compound interacts with its biological targets, primarily monoamine oxidase (MAO). While direct experimental studies on the conformational landscape of this compound are not extensively available, a comprehensive understanding can be built upon established principles of deuterium isotope effects observed in analogous chemical systems.
Influence on Non-Covalent Interactions
The stereochemical and conformational changes induced by deuteration can have a cascading effect on the non-covalent interactions that govern the binding of this compound to the active site of MAO. These interactions are critical for the inhibitory activity of the drug.
Van der Waals Interactions: The slightly shorter C-D bond length results in a smaller van der Waals radius for a deuterated methyl group compared to a non-deuterated one. This can lead to a tighter fit or altered positioning of the isopropyl group within the hydrophobic pocket of the enzyme's active site.
Hydrophobic Interactions: The isopropyl group of iproniazid is known to engage in hydrophobic interactions within the active site of MAO. Deuteration can subtly modify the nature of these interactions. Some studies suggest that deuterated compounds can exhibit slightly different hydrophobic properties compared to their protiated counterparts, which could influence the binding affinity.
Conformational Population Shifting
Computational studies on simpler organic molecules have demonstrated that deuterium substitution can indeed lead to measurable changes in conformational equilibria. For instance, in substituted ethanes and propanes, the gauche and anti conformer populations can be influenced by deuteration. By analogy, it is plausible that the conformational landscape of the isopropyl group in this compound is similarly affected, leading to a preference for specific spatial arrangements of the methyl groups.
The following tables provide a theoretical illustration of the potential changes in molecular parameters and conformational energy upon deuteration of the isopropyl group in iproniazid, based on general principles and data from analogous systems.
Table 1: Theoretical Comparison of Bond Parameters in the Isopropyl Moiety
| Parameter | Protiated Isopropyl Group (C-H) | Deuterated Isopropyl Group (C-D) | Expected Change |
| Average Bond Length | ~1.09 Å | ~1.085 Å | Decrease |
| Vibrational Frequency | ~2960 cm⁻¹ | ~2140 cm⁻¹ | Decrease |
| Bond Dissociation Energy | ~98 kcal/mol | ~99.5 kcal/mol | Increase |
Note: The values presented are illustrative and based on typical C-H and C-D bond properties. Actual values for this compound would require specific experimental or computational determination.
Table 2: Hypothetical Conformational Energy Profile of the Isopropyl Group
| Conformation | Relative Energy (Protiated) | Relative Energy (Deuterated) | Population Shift |
| Staggered (anti) | 0 kcal/mol | 0 kcal/mol | - |
| Eclipsed (syn) | ~3.5 kcal/mol | ~3.6 kcal/mol | Towards Staggered |
Note: This table illustrates the potential for a slight increase in the rotational barrier and a corresponding shift in the conformational population away from the higher-energy eclipsed conformation upon deuteration.
Analytical Applications of Iproniazid D4
Development of Quantitative Analytical Methodologies
The primary application of Iproniazid-d4 (B1161374) is in the development of robust and reliable quantitative analytical methods for the determination of the parent compound, Iproniazid (B1672159), and its metabolites in various biological matrices. The incorporation of deuterium (B1214612) atoms into the molecule results in a compound that is chemically identical to the analyte of interest but has a higher mass, allowing it to be distinguished by mass spectrometry.
Mass Spectrometry-Based Assays (e.g., LC-MS/MS, GC-MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and accuracy. researchgate.net In a typical LC-MS/MS assay for Iproniazid, this compound would be added to the biological sample (e.g., plasma, urine) at a known concentration at the beginning of the sample preparation process.
The sample would then undergo extraction, often by protein precipitation or solid-phase extraction, to remove interfering substances. nih.govnih.gov Following extraction, the sample is injected into a liquid chromatograph, which separates the analyte and the internal standard from other components of the matrix. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. Specific mass transitions for both the analyte and the deuterated internal standard are monitored, allowing for precise quantification.
For instance, in the analysis of the related compound isoniazid (B1672263), a validated LC-MS/MS method utilized a reversed-phase C18 column for chromatographic separation with a simple isocratic mobile phase. nih.govmdpi.com Detection was achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.govmdpi.com A similar approach would be directly applicable to the analysis of Iproniazid using this compound.
Utilization as a Stable Isotope Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is crucial for accurate and precise quantification in complex biological matrices. nih.govscispace.com A SIL-IS co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer. acanthusresearch.com This co-behavior allows the SIL-IS to compensate for variations that can occur during sample preparation and analysis, such as extraction losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. nih.govcrimsonpublishers.com
By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be effectively normalized, leading to more reliable and reproducible results. acanthusresearch.com This is a significant advantage over using a structurally analogous internal standard, which may not behave identically to the analyte under all conditions. scispace.com The ideal SIL-IS, like this compound, has a sufficient mass difference from the analyte to avoid spectral overlap but is otherwise chemically indistinguishable. acanthusresearch.com
| Parameter | Rationale for Using this compound as an Internal Standard |
| Co-elution | This compound has nearly identical chromatographic behavior to Iproniazid, ensuring they experience the same matrix effects at the same time. |
| Ionization Efficiency | Both compounds exhibit similar ionization efficiency in the mass spectrometer source. |
| Extraction Recovery | Losses during sample preparation steps like liquid-liquid extraction or solid-phase extraction are the same for both the analyte and the internal standard. |
| Compensation for Variability | The ratio of the analyte signal to the internal standard signal corrects for variations in injection volume and instrument response. |
Method Validation for Precision and Accuracy in Complex Biological Matrices
Before a quantitative bioanalytical method can be used for routine analysis, it must undergo a rigorous validation process to ensure its reliability. researchgate.netnih.gov This validation assesses several key parameters, including precision, accuracy, linearity, selectivity, and stability. The use of this compound is integral to achieving the stringent acceptance criteria for these parameters.
In a typical validation for a method quantifying a drug and its metabolite using a deuterated internal standard, the following parameters are evaluated:
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days. The accuracy should be within ±15% of the nominal concentration (±20% at the lower limit of quantification), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). nih.govmdpi.com
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. This is typically assessed by preparing a calibration curve and evaluating the correlation coefficient (r²) which should be close to 1. nih.govmdpi.com
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard. mdpi.com
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.gov
A study on the quantification of isoniazid and its metabolite in human urine using isoniazid-d4 (B563161) as an internal standard demonstrated excellent method performance, meeting the acceptance criteria set by regulatory agencies. nih.gov
| Validation Parameter | Typical Acceptance Criteria | Role of this compound |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Minimizes variability, helping to achieve tighter precision. |
| Intra- and Inter-day Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Corrects for systematic errors, leading to more accurate results. |
| Linearity (r²) | ≥ 0.99 | Ensures a reliable relationship between the peak area ratio and concentration. |
Application in Biomarker Discovery and Metabolic Pathway Tracing
By administering this compound to a biological system, researchers can trace the metabolic fate of the drug. The deuterium label acts as a tag, allowing for the differentiation of drug-derived metabolites from endogenous compounds with the same elemental composition. This is particularly useful in untargeted metabolomics studies, where the goal is to identify novel biomarkers or elucidate metabolic pathways. The mass shift introduced by the deuterium atoms makes it possible to identify and quantify metabolites of Iproniazid using high-resolution mass spectrometry.
Advanced Chromatographic Techniques for Deuterated Compound Analysis
The analysis of deuterated compounds like this compound generally relies on standard reversed-phase liquid chromatography. nih.gov However, advanced chromatographic techniques can offer improved resolution, speed, and efficiency. Ultra-high performance liquid chromatography (UHPLC) systems, which use columns with smaller particle sizes, can significantly reduce run times and improve peak shapes, leading to higher throughput and better sensitivity. mdpi.com
Hydrophilic interaction liquid chromatography (HILIC) is another advanced technique that can be beneficial for the separation of polar compounds like Iproniazid and its metabolites, which may not be well-retained on traditional reversed-phase columns. researchgate.net The choice of chromatographic technique will depend on the specific physicochemical properties of the analytes and the complexity of the biological matrix.
Based on a comprehensive review of available scientific literature, there is insufficient public data to generate a detailed article on the preclinical pharmacodynamics and biochemical activity of this compound that adheres to the specified outline.
This compound is identified as the deuterium-labeled form of Iproniazid hoelzel-biotech.com. However, specific research detailing its in vitro receptor binding affinities, enzyme inhibition constants, effects in cell-based assays, or distinct pharmacological activities in animal models is not available in the public domain. The vast majority of published research focuses on the non-deuterated parent compound, Iproniazid.
Deuterated compounds like this compound are most commonly synthesized for use as internal standards in analytical chemistry, particularly in mass spectrometry-based assays, to accurately quantify the parent drug in biological samples. This common application often means that the deuterated version itself does not undergo the extensive preclinical pharmacological profiling requested.
Consequently, providing scientifically accurate data for the following sections and subsections for this compound is not possible:
Preclinical Pharmacodynamics and Biochemical Activity of Iproniazid D4
Comparative Biochemical Profile of Iproniazid-d4 (B1161374) with Non-deuterated Iproniazid (B1672159):A direct comparative study detailing the biochemical differences between this compound and Iproniazid is not present in the available literature. Any discussion on how deuteration might affect metabolism or activity via a kinetic isotope effect would be speculative and not based on published research findings.
Due to the absence of this specific data, generating the requested article with the required level of detail and scientific accuracy is not feasible at this time.
Advanced Research Topics and Future Perspectives
Deuterated Compounds as Probes for Mechanistic Enzymology
Deuterium-labeled compounds are invaluable tools for elucidating the mechanisms of enzymatic reactions. researchgate.net By strategically placing a deuterium (B1214612) atom at a site of enzymatic action, researchers can determine if the cleavage of that specific C-H bond is a critical, rate-limiting step in the catalytic cycle. A compound like Iproniazid-d4 (B1161374) is particularly relevant for studying enzymes like monoamine oxidases (MAOs), the primary target of its parent drug, iproniazid (B1672159). researchgate.nettaylorandfrancis.com
The use of deuterated probes allows for several key mechanistic insights:
Identifying Rate-Determining Steps: A significant KIE (a slower reaction rate for the deuterated compound) upon substituting a specific hydrogen with deuterium provides strong evidence that the breaking of this bond is part of the rate-determining step of the enzyme's mechanism. scirp.orgtandfonline.com
Elucidating Reaction Pathways: In enzymes with complex mechanisms, deuterated substrates can help distinguish between different proposed chemical pathways. For instance, model studies have shown that the generation of a carbocation intermediate leads to a 1,2-phosphono migration product, whereas the formation of a radical intermediate leads to an alkene—outcomes that can be differentiated using deuterated compounds. nih.gov
Determining Stereospecificity: For enzymes that act on prochiral centers, using stereospecifically deuterated substrates can reveal the precise stereochemistry of hydrogen abstraction. nih.gov Research on HppE, a non-heme iron-dependent enzyme, utilized substrates stereospecifically deuterated at the pro-R or pro-S positions to confirm that the enzyme stereospecifically abstracts the pro-R hydrogen atom. nih.gov
A deuterated version of iproniazid, such as this compound, could be synthesized with deuterium atoms on the isopropyl moiety. Since this group is essential for the inhibition of MAO, studying the interaction with the enzyme could clarify the precise binding and inactivation mechanism. wikipedia.org
Integration of Deuterium Labeling in Systems Biology and Multi-Omics Research
Systems biology aims to understand the complex interactions within a biological system from a holistic perspective, often by integrating multiple layers of "omics" data (genomics, transcriptomics, proteomics, metabolomics). nih.govnih.gov Stable isotope labeling is a powerful technique for adding a quantitative, dynamic layer to these studies, and deuterium is a key tool in this domain. nih.govbiorxiv.org
Deuterium labeling can be integrated into multi-omics workflows in two primary ways:
Global Labeling: Researchers can introduce deuterium oxide (D₂O) into cell culture media to label all newly synthesized molecules, particularly proteins. This allows for the proteome-wide analysis of protein turnover kinetics. biorxiv.org A recently developed D₂O labeling workflow was used to study protein dynamics in human induced pluripotent stem cells (hiPSCs), identifying over 100 new fast-turnover proteins and observing rapid shifts in the proteome during differentiation. biorxiv.org
Tracer-Based Labeling: A specific deuterated molecule, such as this compound, can be introduced into a system as a metabolic tracer. This allows researchers to follow the precise metabolic fate of the compound, identify its downstream metabolites, and quantify its impact on specific metabolic pathways.
The integration of quantitative data from deuterium labeling with other omics datasets enables a more comprehensive understanding of biological networks. researchgate.net For example, correlating changes in protein turnover (proteomics) with changes in gene expression (transcriptomics) after treatment with a deuterated drug can reveal regulatory networks and off-target effects that would be missed by a single-omics approach. vascular-proteomics.com
| Omics Layer | Application of Deuterium Labeling | Potential Insight from this compound |
|---|---|---|
| Proteomics | Global protein turnover analysis using D₂O labeling to measure synthesis and degradation rates. biorxiv.org | Quantifying how this compound affects the turnover rates of MAO enzymes and other proteins. |
| Metabolomics | Use of deuterated tracers to follow metabolic pathways and identify novel metabolites. pharmaffiliates.com | Tracing the metabolic breakdown of this compound and identifying its unique metabolic products. |
| Multi-Omics Integration | Combining quantitative turnover data with transcriptomic and genomic data to build comprehensive models of cellular response. nih.govvascular-proteomics.com | Correlating changes in the metabolome caused by this compound with changes in gene and protein expression to understand its system-wide effects. |
Innovations in Deuteration Synthesis and Scale-Up Methodologies
The growing demand for deuterated compounds in research and pharmaceuticals has spurred the development of innovative and efficient synthetic methodologies that move beyond classical multi-step routes. doi.orgnih.gov These modern techniques focus on site-selectivity, efficiency, and scalability, making compounds like this compound more accessible.
Recent innovations include:
Ionic Liquid Catalysis: A novel method uses an ionic liquid—1-n-butyl-2,3-dimethylimidazolium prolinate—to catalyze the hydrogen/deuterium (H/D) exchange reaction under mild conditions. doi.org This approach successfully deuterated flunitrazepam with up to 95% deuterium incorporation and was scaled up with a remarkable isolated yield of 89%. doi.org
Enzymatic Catalysis: Enzymes themselves can be used for highly selective deuteration. A dual-protein system, combining an aminotransferase (DsaD) and a partner protein (DsaE), was shown to catalyze H/D exchange at both the Cα and Cβ positions of various amino acids. wisc.edu This method was demonstrated on a preparative scale, producing over 600 mg of deuterated isoleucine with high levels of deuterium incorporation (93-95%). wisc.edu
Specialized Technology Platforms: Companies have developed integrated platforms that offer efficient deuteration for a wide range of organic molecules. One such platform provides methods for the late-stage deuterium modification of drug molecules, which is highly valuable for drug development. bocsci.com
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Ionic Liquid Catalysis | Uses an ionic liquid to facilitate H/D exchange with a deuterium source (e.g., CDCl₃) under mild conditions. | Avoids extreme pH/temperatures; high incorporation and yield; scalable. | doi.org |
| Dual-Protein Enzymatic Catalysis | Employs a two-enzyme system to achieve site-selective deuteration of free amino acids in an aqueous solution (D₂O). | High site-selectivity (Cα and Cβ); operates under mild, biological conditions; preparative scale demonstrated. | wisc.edu |
| Transition-Metal Catalysis | Uses transition metals like iridium to catalyze H/D exchange on various substrates, including phenylacetic acid derivatives. | High selectivity and deuterium incorporation (up to 99%); adaptable to different isotopes (e.g., tritium). | researchgate.net |
| Integrated Technology Platforms | Comprehensive platforms (e.g., DCL™) designed for late-stage deuteration of diverse chemical scaffolds, including aldehydes and arenes. | Broad substrate scope; suitable for complex drug molecules; provides an efficient and practical method for deuterated drug development. | bocsci.com |
These advanced methods provide efficient pathways for synthesizing this compound with deuterium placed at specific positions, enabling the precise research applications described in this article.
Computational Chemistry and In Silico Predictions of Deuterium Effects in Drug Design
Before undertaking complex and costly synthesis, computational chemistry and in silico modeling play a crucial role in predicting the effects of deuteration on a molecule's properties. alfa-chemistry.com These predictive tools allow researchers to rationally design deuterated compounds like this compound by identifying the optimal positions for deuterium substitution to achieve a desired outcome.
Key computational approaches include:
Pharmacokinetic (ADME) Simulations: Advanced models can predict how deuterium substitution will affect a drug's absorption, distribution, metabolism, and excretion (ADME). alfa-chemistry.com By analyzing metabolic hotspots, these simulations can identify hydrogen atoms most susceptible to enzymatic oxidation, guiding the placement of deuterium to enhance metabolic stability. tandfonline.comalfa-chemistry.com
Molecular Dynamics (MD) Studies: MD simulations can elucidate how the heavier deuterium atom affects bond strength, molecular stability, and the dynamics of interactions with biological targets like enzymes or receptors. alfa-chemistry.com
Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the energy difference between C-H and C-D bonds and predict the magnitude of the kinetic isotope effect for a specific reaction. This helps in assessing whether deuteration will significantly impact the rate of metabolism.
Combined Approaches: Increasingly, researchers are combining experimental techniques with computational modeling. For example, hydrogen/deuterium exchange mass spectrometry (DXMS) data can be integrated with computational chemistry to study the structural dynamics of protein-ligand interactions, guiding the development of more potent and selective inhibitors. nih.gov
Q & A
Q. How is Iproniazid-d4 synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic exchange or chemical reduction using deuterated reagents (e.g., D2O or NaBD4). Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions, mass spectrometry (MS) for isotopic purity verification, and high-performance liquid chromatography (HPLC) to assess chemical purity (>98%). Researchers should document reaction conditions (temperature, pH) and validate reproducibility across multiple batches .
Q. What analytical techniques are optimal for detecting this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred due to its sensitivity for deuterated compounds. Sample preparation should include protein precipitation (e.g., acetonitrile) followed by solid-phase extraction (SPE) to reduce matrix interference. Calibration curves must account for isotopic effects, and method validation should include recovery rates (≥85%) and limit of quantification (LOQ) studies .
Q. How does isotopic substitution (deuteration) affect the stability of this compound compared to its non-deuterated form?
- Methodological Answer : Stability studies should compare degradation rates under controlled conditions (e.g., 40°C/75% relative humidity for accelerated testing). Use kinetic isotope effect (KIE) analysis to quantify differences in hydrolysis or oxidation pathways. High-resolution MS and <sup>2</sup>H-NMR can identify degradation products. Document deviations in shelf-life predictions using Arrhenius equations .
Q. What are the best practices for handling and storing this compound to prevent isotopic exchange?
- Methodological Answer : Store lyophilized this compound in airtight, amber vials under inert gas (e.g., argon) at -20°C. Avoid aqueous solvents unless necessary, as deuterium exchange increases in protic environments. Pre-formulation studies should assess isotopic integrity via MS after reconstitution and under varying pH conditions .
Advanced Research Questions
Q. How can researchers design experiments to isolate isotopic effects of this compound in metabolic pathway studies?
- Methodological Answer : Use dual-labeled (e.g., <sup>13</sup>C/<sup>2</sup>H) tracers in cell cultures or animal models to distinguish between metabolic flux and isotopic interference. Employ stable isotope-resolved metabolomics (SIRM) with LC-MS and <sup>1</sup>H/<sup>2</sup>H NMR to track positional deuterium retention. Control for enzyme kinetics (e.g., CYP450 isoforms) using recombinant systems to quantify KIE .
Q. How should contradictory data on this compound’s pharmacokinetic (PK) parameters be resolved?
- Methodological Answer : Conduct meta-analyses of PK studies to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Validate assays using cross-lab reproducibility tests and harmonize protocols (e.g., FDA bioanalytical guidelines). Apply Bayesian statistical models to reconcile outliers and assess inter-study variability .
Q. What strategies optimize the use of this compound as an internal standard in quantitative bioanalysis?
- Methodological Answer : Matrix-matched calibration with deuterated internal standards requires correction for "isotopic crossover" via cross-validation with non-deuterated analogs. Use isotope dilution mass spectrometry (IDMS) for absolute quantification. Document signal suppression/enhancement effects in electrospray ionization (ESI) sources .
Q. How can computational modeling predict deuterium retention in this compound under physiological conditions?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields parameterized for deuterium (e.g., CHARMM-D) can model exchange rates in aqueous environments. Validate predictions using experimental data from <sup>2</sup>H-NMR relaxation studies. Integrate quantum mechanical/molecular mechanical (QM/MM) approaches to assess bond dissociation energies .
Q. What ethical considerations apply when using this compound in preclinical studies?
- Methodological Answer : Follow institutional animal care guidelines (e.g., AAALAC) for deuterated compound dosing, ensuring isotopic labeling does not introduce unforeseen toxicity. Justify deuterium use via pilot studies demonstrating minimal biological impact compared to non-deuterated controls. Disclose isotopic content in material safety data sheets (MSDS) .
Data Presentation and Validation
Q. How should researchers present isotopic purity data for this compound in publications?
- Methodological Answer :
Include a table summarizing deuterium incorporation (%) at each position via <sup>2</sup>H-NMR, MS isotopic abundance ratios, and batch-to-batch variability. Provide raw chromatograms and spectra in supplementary materials. Use error bars in graphs to represent standard deviations across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
